2-Methoxyethyl 4-aminocrotonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-methoxyethyl-4-aminocrotonate involves the reaction of 2-methoxyethylacetoacetate with ammonia in isopropyl alcohol at a temperature of 3-5°C . The reaction mixture is held at this temperature for 8 hours, and the volatile components are separated using a rotary evaporator under vacuum conditions . The resulting product is a light-yellow liquid that can be used without further purification .
Industrial Production Methods
In industrial settings, the production of 2-methoxyethyl-4-aminocrotonate is often integrated into the synthesis of other compounds, such as nimodipine . The process involves cyclocondensation reactions in the presence of hydrochloric acid and isopropyl alcohol as the solvent . This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl-4-aminocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl-4-aminocrotonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl-4-aminocrotonate involves its interaction with various molecular targets and pathways. In the synthesis of nimodipine, for example, the compound undergoes cyclocondensation reactions that result in the formation of a dihydropyridine ring, which is crucial for the pharmacological activity of nimodipine . The compound’s effects are mediated through its ability to participate in these specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methylethyl-3-aminocrotonate: Similar in structure and used in the synthesis of nimodipine.
2-Methoxyethylacetoacetate: A precursor in the synthesis of 2-methoxyethyl-4-aminocrotonate.
Uniqueness
2-Methoxyethyl-4-aminocrotonate is unique due to its specific reactivity and role in the synthesis of nimodipine. Its ability to undergo cyclocondensation reactions in the presence of hydrochloric acid and isopropyl alcohol distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxyethyl (E)-4-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-10-5-6-11-7(9)3-2-4-8/h2-3H,4-6,8H2,1H3/b3-2+ |
InChI Key |
ISUQOCOBMLUQKN-NSCUHMNNSA-N |
Isomeric SMILES |
COCCOC(=O)/C=C/CN |
Canonical SMILES |
COCCOC(=O)C=CCN |
Origin of Product |
United States |
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